molecular formula C12H18N4O3 B1384280 tert-Butyl 2-amino-4-oxo-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate CAS No. 1000386-01-5

tert-Butyl 2-amino-4-oxo-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Cat. No.: B1384280
CAS No.: 1000386-01-5
M. Wt: 266.3 g/mol
InChI Key: BNNJUQHXJUNHCU-UHFFFAOYSA-N
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Description

Tert-Butyl 2-amino-4-oxo-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a useful research compound. Its molecular formula is C12H18N4O3 and its molecular weight is 266.3 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Tert-Butyl 2-amino-4-oxo-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes such as queuine tRNA-ribosyltransferase, which is involved in the modification of tRNA molecules . This interaction is crucial for the proper functioning of protein synthesis. Additionally, the compound may interact with other proteins and biomolecules, influencing their activity and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in gene expression and cellular metabolism . The compound can modulate the activity of key signaling molecules, leading to changes in cellular function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules . These interactions can result in the inhibition or activation of enzymes, leading to alterations in gene expression. The compound’s ability to bind to queuine tRNA-ribosyltransferase, for example, highlights its role in modulating protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses could lead to toxic or adverse effects . Understanding the dosage threshold is essential for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can influence the overall metabolic state of cells and tissues, highlighting the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These mechanisms ensure the compound’s proper localization and accumulation, which are essential for its biological activity.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and its overall biochemical effects.

Biological Activity

tert-Butyl 2-amino-4-oxo-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H18N4O3
  • Molecular Weight : 250.30 g/mol
  • CAS Number : 1000386-01-5

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Its structural features suggest potential interactions with biological targets relevant to therapeutic applications.

Anticancer Activity

Research has indicated that derivatives of pyrido[4,3-d]pyrimidine exhibit anticancer properties. For instance, compounds with similar structures have shown selective cytotoxicity against cancer cells deficient in the p21 protein, which is crucial for cell cycle regulation. The mechanism of action typically involves the induction of apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Properties

Some studies have suggested that pyrimidine derivatives possess antimicrobial activity. The presence of the amino and carbonyl groups in the structure may enhance the interaction with microbial enzymes or cell membranes, leading to inhibition of growth .

The specific mechanisms through which this compound exerts its effects are still under investigation. However, the following pathways have been proposed:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in nucleic acid synthesis.
  • Receptor Modulation : It may interact with specific receptors influencing cellular signaling pathways.
  • Induction of Apoptosis : Evidence suggests that similar compounds can trigger apoptotic pathways in cancer cells.

Case Studies and Research Findings

StudyFindings
Tebiev et al. (2021) Investigated the synthesis and biological evaluation of pyrido[4,3-d]pyrimidine derivatives; noted promising anticancer activity against p21-deficient cells .
ResearchGate Study (2005) Explored the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives; highlighted mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity Study (2020) Reported on various pyrimidine derivatives showing effective antimicrobial properties against Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name

tert-butyl 2-amino-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c1-12(2,3)19-11(18)16-5-4-8-7(6-16)9(17)15-10(13)14-8/h4-6H2,1-3H3,(H3,13,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNJUQHXJUNHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60744059
Record name tert-Butyl 2-amino-4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000386-01-5
Record name tert-Butyl 2-amino-4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 2-amino-4-oxo-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
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tert-Butyl 2-amino-4-oxo-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
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tert-Butyl 2-amino-4-oxo-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 2-amino-4-oxo-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Reactant of Route 5
tert-Butyl 2-amino-4-oxo-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Reactant of Route 6
tert-Butyl 2-amino-4-oxo-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

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